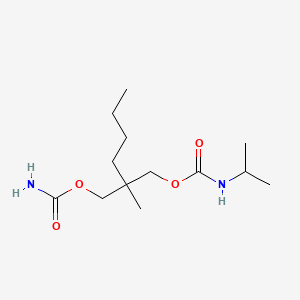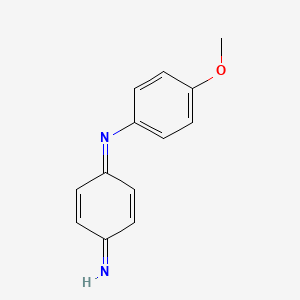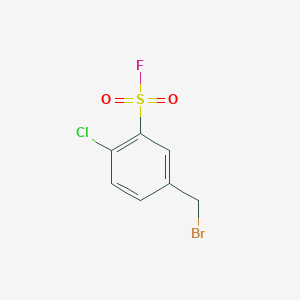
5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various chemical and biological applications. The presence of both bromomethyl and chlorobenzene groups in its structure adds to its versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride typically involves a multi-step process. One common method starts with the chlorination of 2-methylbenzenesulfonyl fluoride, followed by bromination to introduce the bromomethyl group. The reaction conditions often require the use of glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and potassium thiocyanate, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products
Nucleophilic Substitution: Products include azides and thiocyanates.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfonamides.
Applications De Recherche Scientifique
5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride involves its interaction with nucleophilic sites on proteins and enzymes. The sulfonyl fluoride group reacts with active site serine residues in enzymes, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-chlorobenzenesulfonyl chloride
- 5-Bromomethyl-2-chlorobenzenesulfonamide
- 5-Bromomethyl-2-chlorobenzenesulfonic acid
Uniqueness
5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride is unique due to the presence of both bromomethyl and sulfonyl fluoride groups. This combination provides a versatile platform for various chemical transformations and biological applications. Compared to its analogs, it offers a broader range of reactivity and stability, making it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
25300-32-7 |
|---|---|
Formule moléculaire |
C7H5BrClFO2S |
Poids moléculaire |
287.53 g/mol |
Nom IUPAC |
5-(bromomethyl)-2-chlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-6(9)7(3-5)13(10,11)12/h1-3H,4H2 |
Clé InChI |
OPGIKAJEGZZJEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CBr)S(=O)(=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]-](/img/structure/B14693070.png)
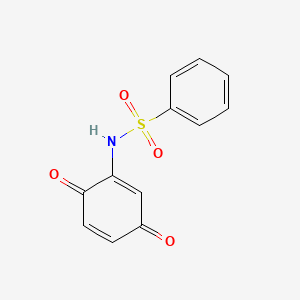
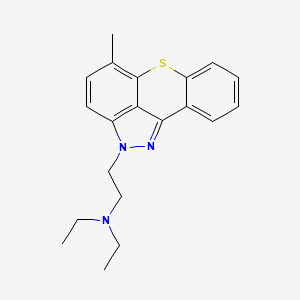

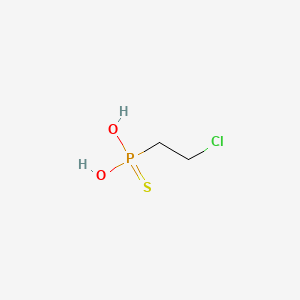
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
![1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine](/img/structure/B14693111.png)
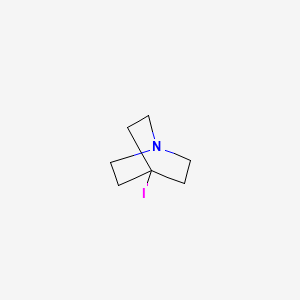
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)


